

Diisobutyl Perylenedicarboxylate as an electron-transport material in organic electronics.

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Compound of Interest

Compound Name: Diisobutyl Perylenedicarboxylate

Cat. No.: B1401567

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Application Notes: Diisobutyl Perylenedicarboxylate for Organic Electronics

Product Name: Diisobutyl Perylene-3,9-dicarboxylate CAS Number: 2744-50-5[1] Molecular Formula: $C_{30}H_{28}O_4$ [1][2] Synonyms: Perylenedicarboxylic Acid Diisobutyl Ester, Diisobutyl 3,9-Perylenedicarboxylate[3]

Introduction

Diisobutyl Perylene-3,9-dicarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its excellent thermal stability and strong luminescence.[4] This material is classified as an n-type organic semiconductor, making it suitable for use as an electron-transport and light-emitting material in various organic electronic devices.[4] Its solubility in common organic solvents allows for solution-based processing techniques, which can lower the fabrication costs of flexible electronic devices.[4] Key applications include Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4]

Physicochemical and Electronic Properties

The physical and electronic properties of Diisobutyl Perylene-3,9-dicarboxylate are summarized below. These properties are critical for device engineering and performance optimization.

Property	Value	Reference
Molecular Weight	452.55 g/mol	[2][4]
Appearance	Solid	[5]
Boiling Point	614.3 °C at 760 mmHg	[3]
Density	1.217 g/cm ³	[1][3]
Solubility	Soluble in various organic solvents; poorly soluble in water.[1]	[1]
Purity (Typical)	>98% (HPLC)	[1]
HOMO Energy Level	~ -5.0 to -5.5 eV (Estimated for Perylene Derivatives)	
LUMO Energy Level	~ -2.5 to -3.0 eV (Estimated for Perylene Derivatives)	
Energy Gap (HOMO-LUMO)	~ 2.0 to 2.5 eV (Estimated for Perylene Derivatives)	

Note: HOMO/LUMO energy levels are estimated based on values for similar perylene and thiophene-based compounds studied for organic electronics. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining a material's chemical reactivity and suitability for electronic applications.[6][7]

Applications in Organic Electronics

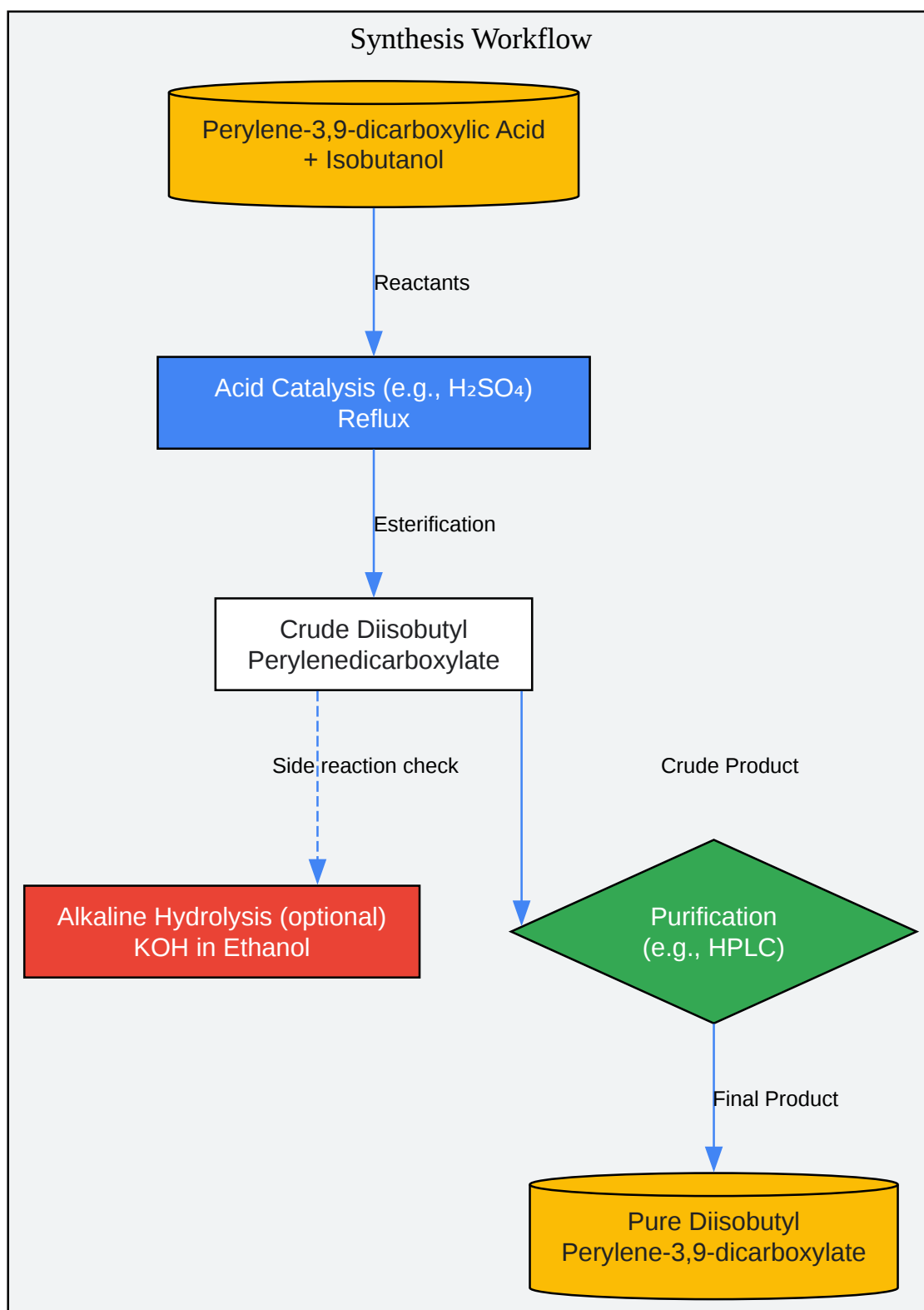
Organic Light-Emitting Diodes (OLEDs): In OLEDs, Diisobutyl Perylene-3,9-dicarboxylate can serve a dual function. Its primary role is as an electron-transport material (ETM), facilitating the movement of electrons from the cathode towards the emissive layer. Additionally, its perylene core provides strong intrinsic luminescence, allowing it to be used as a light-emitting material, often for red or near-infrared emission.[4] Perylene diimide derivatives, a related class of compounds, are well-studied for their high electron mobility and photoluminescence quantum yields, making them robust materials for OLEDs.[8]

Organic Photovoltaics (OPVs): In OPV devices, particularly in bulk heterojunction (BHJ) solar cells, Diisobutyl Perylene-3,9-dicarboxylate can function as the electron acceptor material.^[9] When blended with an electron donor polymer, it facilitates the crucial step of exciton dissociation at the donor-acceptor interface.^[10] Upon absorbing light, the donor material generates an exciton (a bound electron-hole pair), which then migrates to the interface where the electron is transferred to the LUMO of the acceptor (Diisobutyl Perylene-3,9-dicarboxylate) and the hole remains on the donor.^{[9][10]} Its ability to effectively accept and transport electrons to the electrode is vital for achieving high power conversion efficiency.

Protocols and Methodologies

Synthesis of Diisobutyl Perylene-3,9-dicarboxylate

This protocol describes a common synthetic route via the esterification of perylene-3,9-dicarboxylic acid.



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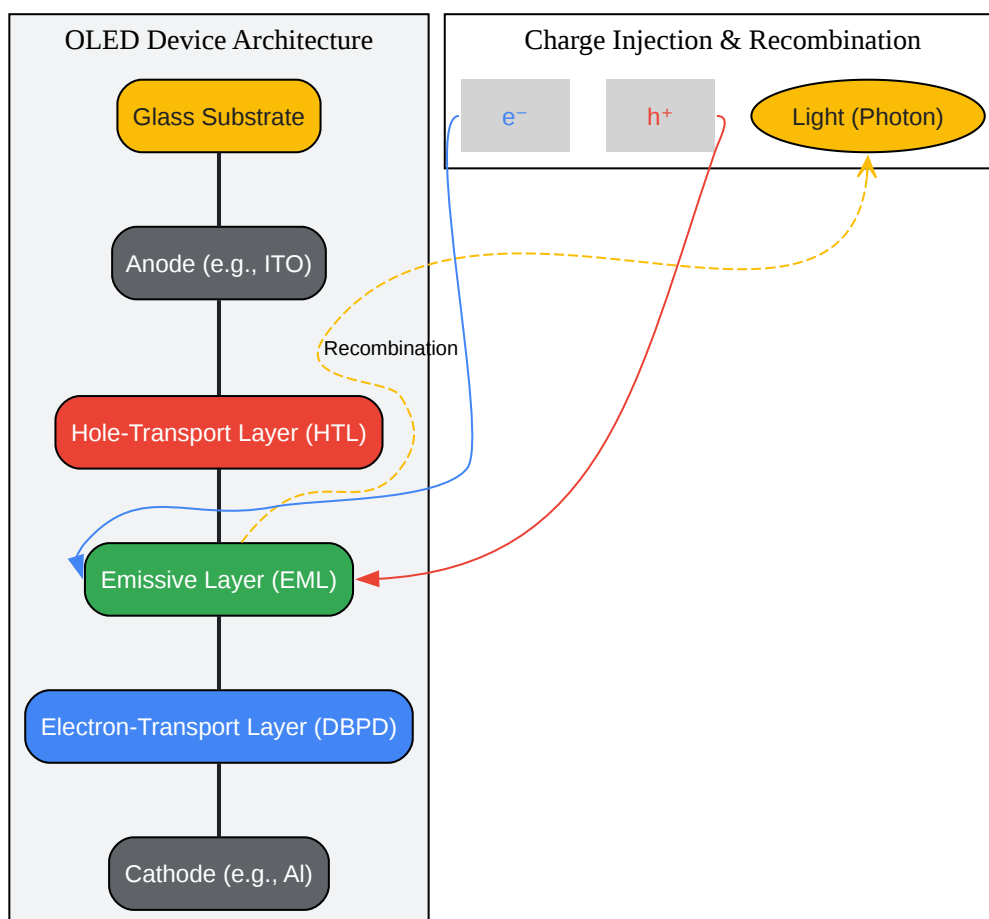
Caption: Workflow for the synthesis of Diisobutyl Perylene-3,9-dicarboxylate.

Methodology:

- **Reactant Preparation:** In a round-bottom flask, combine perylene-3,9-dicarboxylic acid with an excess of isobutanol. Isobutanol acts as both the reactant and the solvent.
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base solution (e.g., sodium bicarbonate).
- **Extraction:** Extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization. High-purity material (>98%) for electronic applications can be obtained via High-Performance Liquid Chromatography (HPLC).^[1]

Protocol for OLED Fabrication

This protocol outlines the fabrication of a multilayer OLED using Diisobutyl Perylene-3,9-dicarboxylate (DBPD) as the electron-transport layer (ETL).



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Caption: Layered structure of an OLED with DBPD as the electron-transport layer.

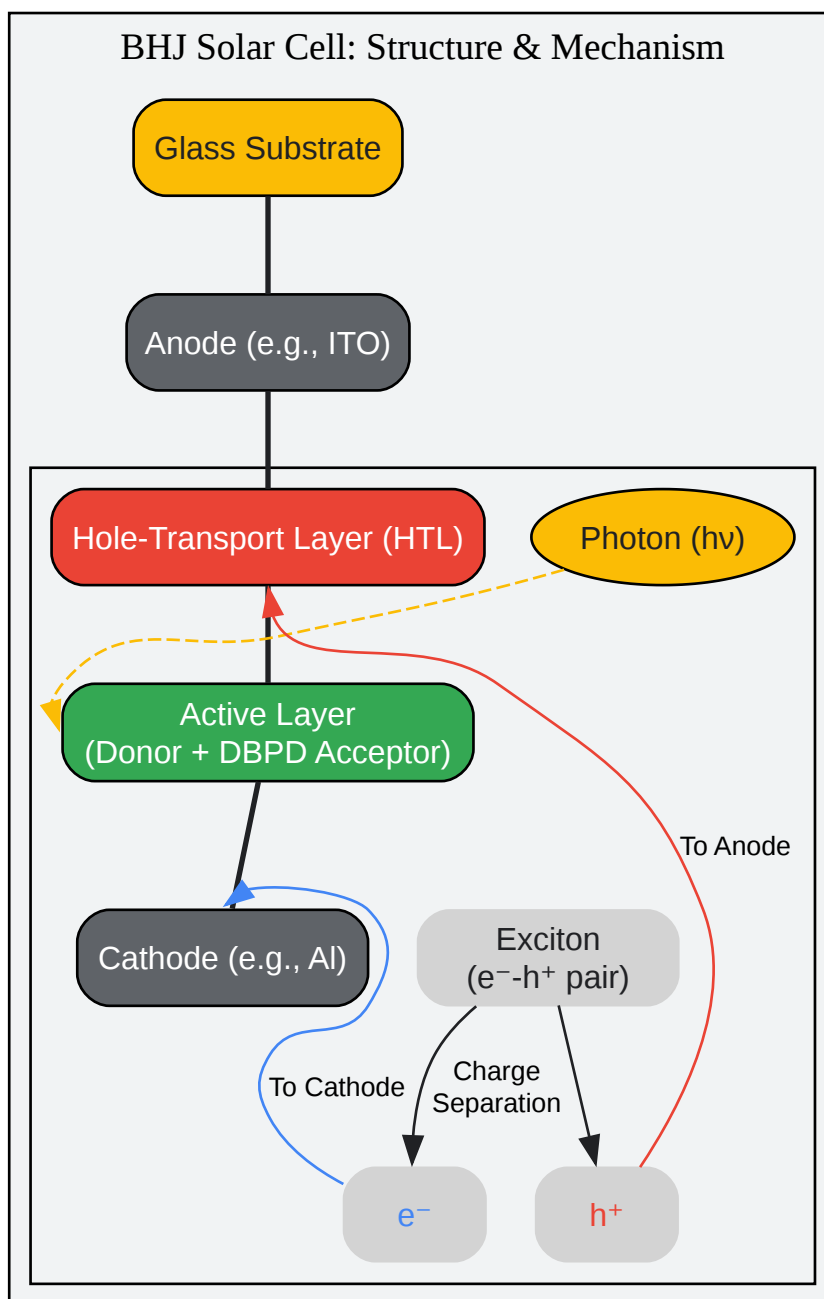
Methodology:

- **Substrate Cleaning:** Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates by sonicating them sequentially in deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol, each for 10-15 minutes.^{[11][12]} Finally, treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function.^[10]
- **Hole-Transport Layer (HTL) Deposition:** Deposit the HTL (e.g., PEDOT:PSS) onto the ITO surface. This is typically done by spin-coating the HTL solution at several thousand RPM for 30-60 seconds to achieve a film thickness of 30-40 nm.^[12] Anneal the film on a hotplate as per the material's specifications.

- Emissive Layer (EML) Deposition: Spin-coat the emissive layer material, dissolved in a suitable organic solvent (e.g., chloroform, toluene), on top of the HTL.
- Electron-Transport Layer (ETL) Deposition: Prepare a solution of Diisobutyl Perylene-3,9-dicarboxylate in an appropriate solvent (e.g., chloroform). Spin-coat the solution onto the EML. The spin speed and solution concentration must be optimized to achieve the desired film thickness (typically 20-50 nm).
- Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber ($<10^{-6}$ Torr). Deposit a low work function metal cathode, such as a thin layer of LiF followed by Aluminum (Al), onto the ETL.[\[13\]](#)
- Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a cover glass slide inside a nitrogen-filled glovebox.

Protocol for Organic Solar Cell (OSC) Fabrication

This protocol describes the fabrication of a bulk heterojunction (BHJ) organic solar cell using Diisobutyl Perylene-3,9-dicarboxylate (DBPD) as the electron acceptor.



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Caption: Structure and operating principle of a BHJ organic solar cell.

Methodology:

- Substrate Cleaning: Follow the same rigorous cleaning procedure for ITO-coated glass as described in the OLED fabrication protocol.[10][11]

- Hole-Transport Layer (HTL) Deposition: Spin-coat an HTL like PEDOT:PSS onto the cleaned ITO substrate and anneal as required.[9]
- Active Layer Preparation: Prepare the bulk heterojunction blend. Dissolve the electron donor polymer (e.g., PTB7, D18) and the electron acceptor, Diisobutyl Perylene-3,9-dicarboxylate, in a common solvent like chloroform or chlorobenzene.[9][14] The weight ratio of donor to acceptor is a critical parameter that must be optimized (e.g., 1:1, 1:1.5).
- Active Layer Deposition: Transfer the device into a nitrogen-filled glovebox. Spin-coat the active layer blend onto the HTL. The film thickness (typically ~100 nm) is controlled by the solution concentration and spin speed and is crucial for device performance. Anneal the film as required to optimize the morphology of the blend.
- Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the top metal electrode (e.g., Aluminum) to complete the device structure.
- Device Characterization: Characterize the solar cell performance under simulated AM 1.5G solar illumination. Measure key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

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